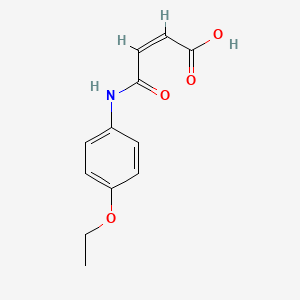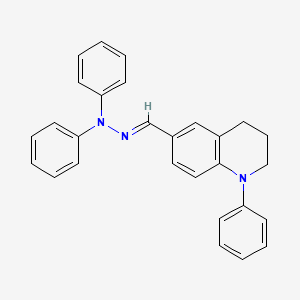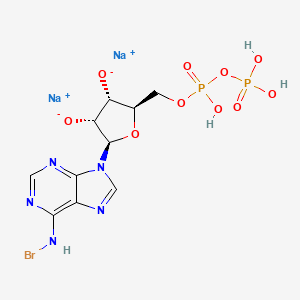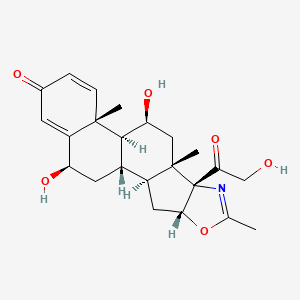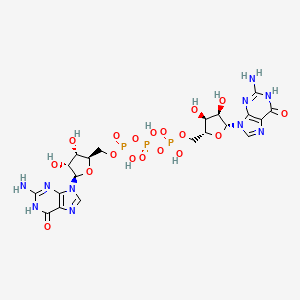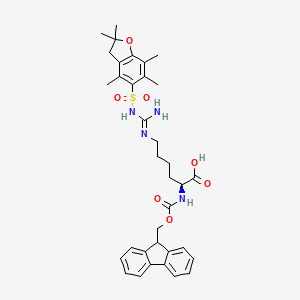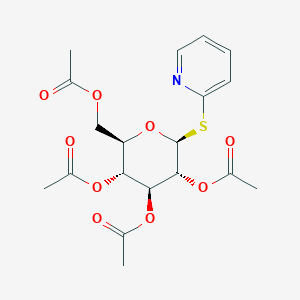
Ethynyl Estradiol 17-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethinyl Estradiol 17-Acetate is an estrogen and an estrogen ester . It is the C17β acetate ester of estradiol . It is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way .
Chemical Reactions Analysis
Ethinyl Estradiol 17-Acetate can be detected in surface waters in many countries . Several methods for the reduction of Ethinyl Estradiol 17-Acetate levels of up to 100% removal efficiency were reported recently and are of chemical, biological, adsorptive or ion-exchange nature .
Physical And Chemical Properties Analysis
The physical-chemical properties of Ethinyl Estradiol 17-Acetate impact their environmental fates . Low solubility and Kow values for the three compounds represent a lipophilic tendency, which means that the compounds tend to favor attachment to solid substrates instead of dissolving in aqueous solutions .
Wissenschaftliche Forschungsanwendungen
Environmental Analysis
Ethynyl Estradiol 17-Acetate is used in environmental analysis due to its presence in a wide spectrum of exogenous chemicals that have polluted the environment . The compound is used to determine the kinetics of natural degradation and to identify the degradation products of the massively used estrogenic drug, 17-α-ethinylestradiol .
Pharmaceutical Stability Testing
The compound is used in pharmaceutical stability testing. The photodegradation, oxidation, and thermostability conditions of Ethynyl Estradiol 17-Acetate are selected according to ICH requirements for pharmaceutical stability testing .
Endocrine Disrupting Compounds (EDCs) Study
Ethynyl Estradiol 17-Acetate is used in the study of Endocrine Disrupting Compounds (EDCs). EDCs are among the most extensively studied groups of compounds due to their alarming occurrence in our environment, high physiological activity at very low concentrations, and serious effects on every living organism including humans .
Wastewater Treatment
Ethynyl Estradiol 17-Acetate is used in wastewater treatment studies. The compound is one of the hormones present in wastewaters that are divided into two groups: naturally produced, such as estrone (E1), 17-α-estradiol (E2) and estriol (E3), and chemically modified xenobiotics, commonly used as medicines in human and livestock therapy .
Degradation Pathway Analysis
The compound is used in degradation pathway analysis. A strain belonging to Enterobacter sp. strain BHUBP7 was recovered from a Sewage Treatment Plant (STP) situated in Varanasi city, U.P., India, and was capable of metabolizing both 17 α-Ethynylestradiol (EE2) and 17 β-Estradiol (E2) separately as a sole carbon source .
Reactive Oxygen Species (ROS) Generation Study
Ethynyl Estradiol 17-Acetate is used in the study of Reactive Oxygen Species (ROS) generation. Both hormones elicited the generation of oxidative stress in the bacterium during the degradation process .
Wirkmechanismus
- ERs are present in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .
- In the uterus, EE thickens the cervical mucus, making it less permeable to sperm, and alters the endometrial lining to prevent implantation .
- It also provides non-contraceptive benefits, such as regulating menstrual cycles and improving acne symptoms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCORSRXZZKFQZ-AANPDWTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034145 |
Source


|
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynyl Estradiol 17-Acetate | |
CAS RN |
21221-29-4 |
Source


|
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

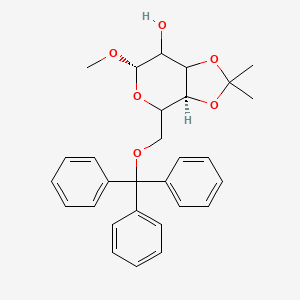

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)
